

Improving the delivery of Sivelestat sodium in in vivo models

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Compound of Interest

Compound Name: Sivelestat sodium

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Technical Support Center: Sivelestat Sodium In Vivo Delivery

Welcome to the technical support center for the use of **Sivelestat sodium** in in vivo experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the delivery of Sivelestat and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **Sivelestat sodium** and what is its primary mechanism of action?

Sivelestat sodium (also known as ONO-5046 or Elaspol) is a potent and highly selective synthetic inhibitor of neutrophil elastase. Neutrophil elastase is a serine protease released by activated neutrophils during an inflammatory response.^[1] This enzyme can degrade key components of the extracellular matrix, such as elastin, leading to tissue damage.^[1] Sivelestat competitively binds to the active site of neutrophil elastase, blocking its proteolytic activity. This inhibition mitigates tissue damage and reduces the inflammatory cascade, making it a valuable tool for studying conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).^[2]

Q2: What are the most common in vivo models used for Sivelestat research?

Sivelestat is most frequently studied in models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), often induced by agents like lipopolysaccharide (LPS) or mechanical ventilation.[3] It has also been investigated in other models where neutrophil-mediated inflammation is a key pathological feature, including:

- Sepsis and endotoxemia[4][5]
- Ischemia-reperfusion injury in organs such as the kidney, liver, and bladder.[6]
- Radiation-induced lung injury.[2]
- Acute exacerbation of pulmonary fibrosis.[7]

Q3: What are the standard routes of administration for Sivelestat in animal models?

The most common routes for administering Sivelestat in preclinical in vivo models are intravenous (IV) and intraperitoneal (IP) injection. The choice depends on the experimental goal; IV administration provides immediate systemic availability, while IP injection offers a simpler method of administration, though with potentially slower absorption. In some studies, continuous IV infusion is used to maintain steady plasma concentrations due to the drug's short half-life.[8][9] Intratracheal and intranasal routes have also been explored for direct lung delivery.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of **Sivelestat sodium**.

Problem 1: Low or No Observed Efficacy

Potential Cause	Troubleshooting Suggestion
Rapid Clearance/Short Half-Life	Sivelestat has a very short plasma half-life (reported as ~7 minutes in one mouse model and ~2 hours in humans), leading to rapid clearance. ^{[2][6]} A single bolus injection may not maintain therapeutic concentrations. Solution: Implement a continuous intravenous infusion (e.g., 0.2 mg/kg/h) or administer repeated doses (e.g., every 1-3 hours) to sustain exposure. ^{[4][9]}
Inadequate Dosing	The effective dose can vary significantly between species and disease models. Solution: Consult the literature for validated dosage regimens for your specific model (see Table 2). If piloting a new model, perform a dose-response study to determine the optimal concentration.
Poor Solution Stability	Sivelestat sodium in aqueous solutions can be unstable. Storing prepared solutions for extended periods is not recommended as it may lead to degradation and loss of activity. ^[10] Solution: Prepare solutions fresh on the day of use. If using PBS (pH 7.2), do not store the solution for more than one day. ^[10] For longer-term storage, stock solutions in DMSO can be kept at -20°C for one month or -80°C for six months. ^[11]
Suboptimal Delivery Route	Intraperitoneal (IP) administration results in slower absorption and is subject to potential first-pass metabolism, which may reduce bioavailability compared to intravenous (IV) injection. ^[12] Solution: For acute models requiring rapid onset of action, the IV route is preferred. If using the IP route, consider that T _{max} is delayed and C _{max} may be lower compared to IV.

Problem 2: Difficulty Preparing Sivelestat Solutions

Potential Cause	Troubleshooting Suggestion
Poor Aqueous Solubility	Sivelestat sodium hydrate has limited solubility in aqueous buffers. The reported solubility in PBS (pH 7.2) is approximately 2 mg/mL. ^[10] Solution: For higher concentrations, first dissolve Sivelestat in an organic solvent like DMSO (up to 100 mg/mL) before further dilution in an aqueous vehicle. ^[8] Ensure the final concentration of the organic solvent is low and non-toxic to the animal. A common formulation involves using co-solvents like PEG300 and surfactants like Tween80.
Precipitation in Final Formulation	When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the drug may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. Solution: Perform dilutions gradually while vortexing. Prepare the final injection volume as close to the time of administration as possible. If precipitation occurs, reformulate with a lower concentration or by using solubilizing excipients. For IV administration, ensure the final solution is clear and particle-free by filtering through a 0.2 µm sterile filter. ^[13]

Experimental Protocols & Data

Protocol 1: Preparation of Sivelestat Sodium for Intravenous (IV) Injection

This protocol is adapted from standard laboratory procedures for preparing injectable agents for animal studies.^[13]

Materials:

- **Sivelestat sodium** hydrate (crystalline solid)
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile 0.9% Saline for Injection
- Sterile, pyrogen-free vials
- Sterile syringes and 0.2 μm syringe filters

Procedure:

- Prepare a Concentrated Stock Solution:
 - In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of **Sivelestat sodium** powder.
 - Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 50-100 mg/mL). Ensure it is fully dissolved.
- Dilution to Working Concentration:
 - Calculate the volume of the DMSO stock solution needed to achieve the final desired dose in the injection volume.
 - Slowly add the DMSO stock solution to the required volume of sterile 0.9% saline while vortexing gently to prevent precipitation.
 - Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid solvent toxicity.
- Sterilization and Storage:
 - Sterilize the final solution by passing it through a 0.2 μm syringe filter into a sterile vial.
 - Crucially, prepare this solution fresh immediately before use. Due to stability concerns, do not store diluted aqueous solutions.[\[10\]](#)

Protocol 2: Induction of LPS-Induced Acute Lung Injury (ALI) in Rats

This is a common model for evaluating the efficacy of Sivelestat.

Procedure:

- Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least three days.
- Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital sodium).
- Administer Sivelestat or vehicle control via the desired route (e.g., IV or IP) at a predetermined time point (often 30-60 minutes before LPS challenge).
- Induce ALI by administering LPS (e.g., 10 mg/kg from *E. coli*) via intravenous injection.
- Monitor the animals for signs of respiratory distress.
- At a predetermined endpoint (e.g., 4-6 hours post-LPS), euthanize the animals and collect samples (blood, bronchoalveolar lavage fluid, and lung tissue) for analysis of inflammatory markers, lung wet/dry ratio, and histology.[\[3\]](#)

Quantitative Data Summary

Table 1: Solubility of **Sivelestat Sodium Hydrate**

Solvent	Approximate Solubility	Reference(s)
DMSO	~15-100 mg/mL	[8] [10]
Dimethyl Formamide (DMF)	~25 mg/mL	[10]
PBS (pH 7.2)	~2 mg/mL	[10]

| Ethanol | ~0.3 mg/mL |[\[10\]](#) |

Table 2: Example In Vivo Dosages of **Sivelestat Sodium**

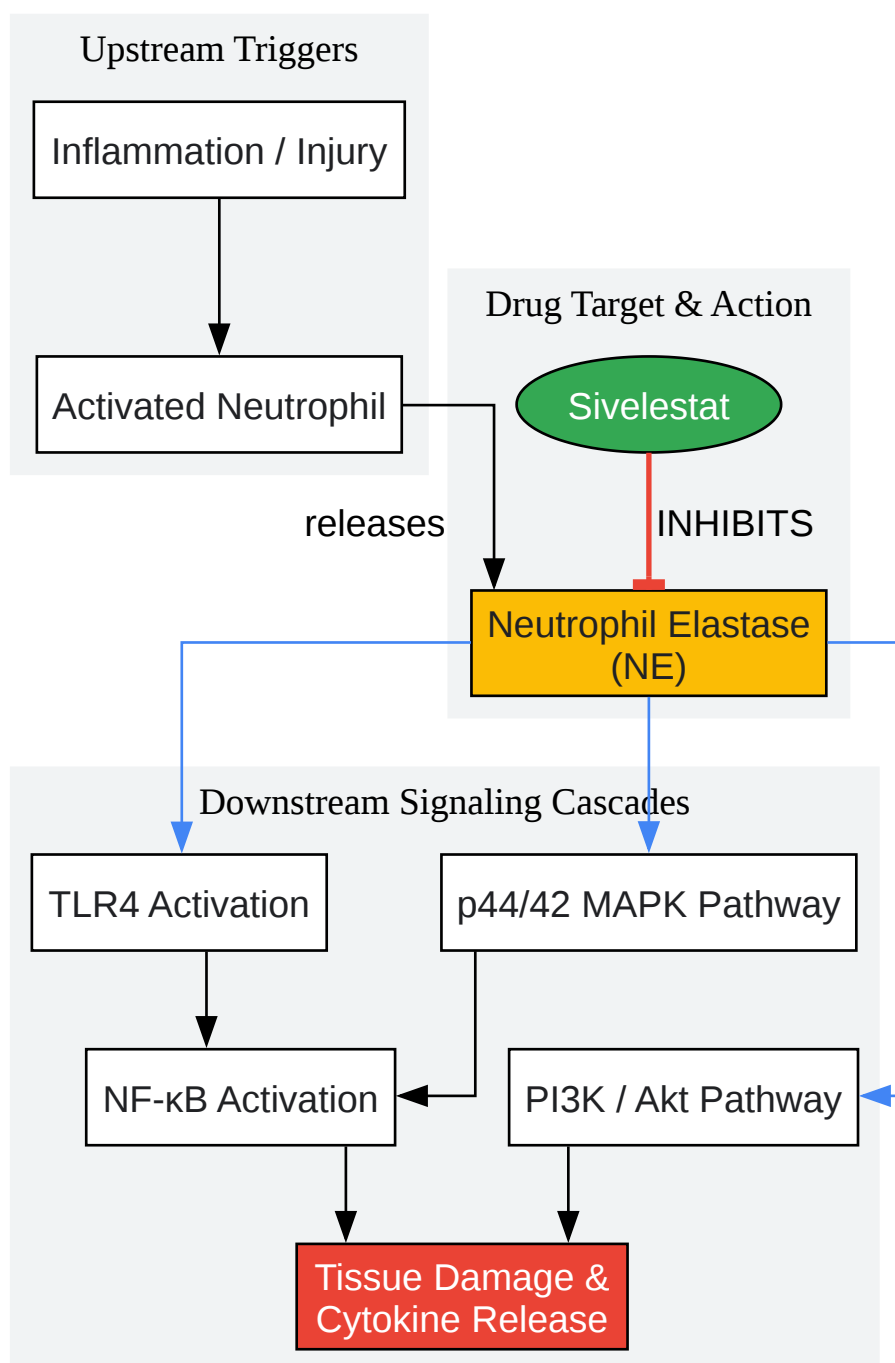
Species	Model	Route	Dosage	Key Findings	Reference(s)
Rat	LPS-Induced ALI	IP	10 mg/kg (bolus)	Reduced lung injury and HMGB1 levels.	[4]
Rat	Hemorrhagic Shock	IV	10 mg/kg bolus + 10 mg/kg/h infusion	Ameliorated lung injury.	[8]
Rat	Sepsis-Induced AKI	IV	0.2 g/kg	Inhibited oxidative stress and improved renal function.	[5]
Mouse	LPS-Induced ALI	Intranasal	5 mg/kg	Reduced neutrophil elastase activity in the lung.	[14]
Mouse	AE-Pulmonary Fibrosis	IP	100 mg/kg (daily)	Alleviated inflammation and collagen formation.	[7]

| Human | ARDS with SIRS | IV | 0.2 mg/kg/h (continuous infusion) | Improved oxygenation and reduced mechanical ventilation time. |[9][15] |

Visualized Pathways and Workflows

Signaling Pathways Modulated by Sivelestat

Neutrophil elastase (NE), the target of Sivelestat, can activate multiple pro-inflammatory signaling pathways. By inhibiting NE, Sivelestat indirectly suppresses these downstream cascades.

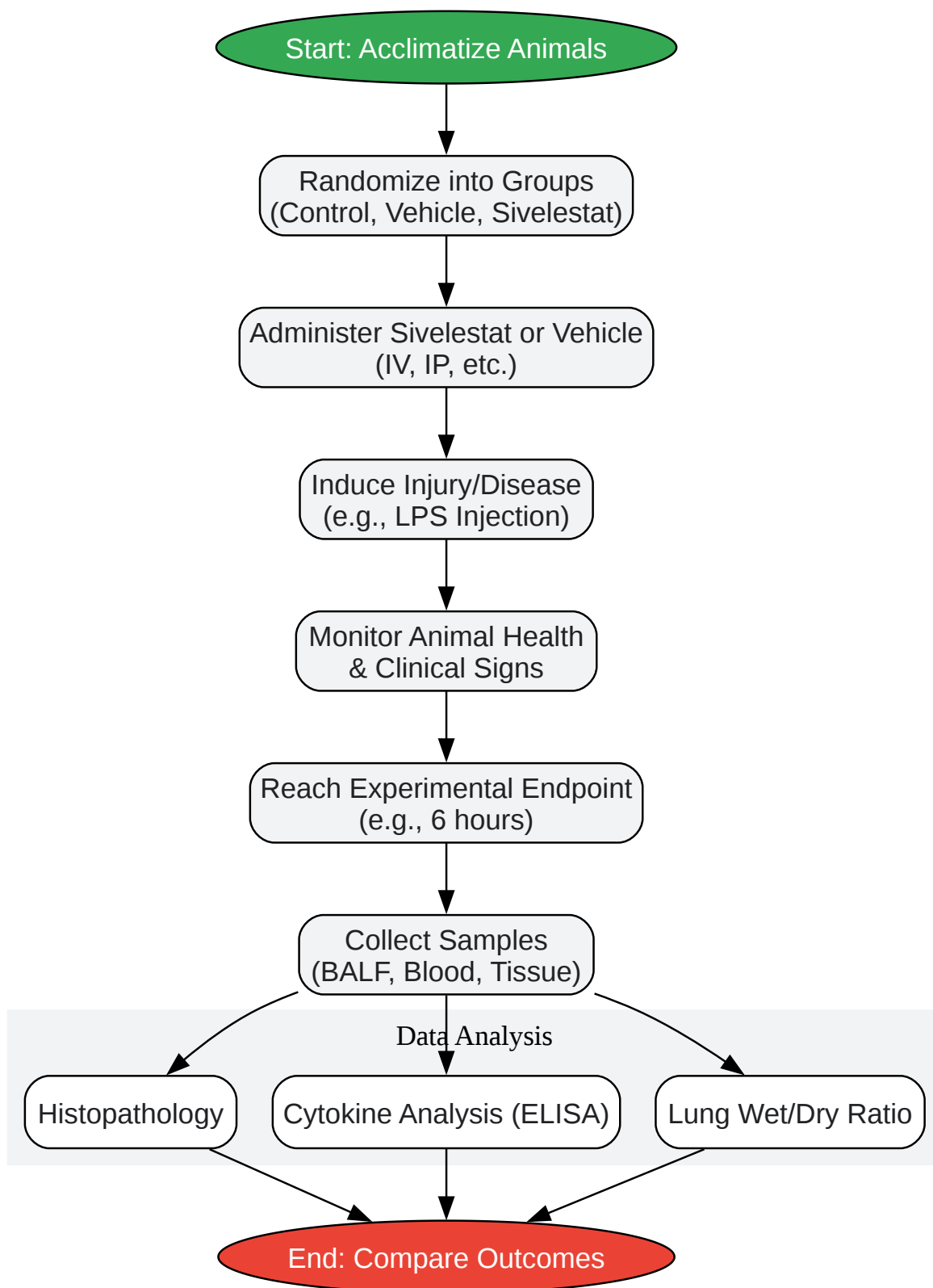


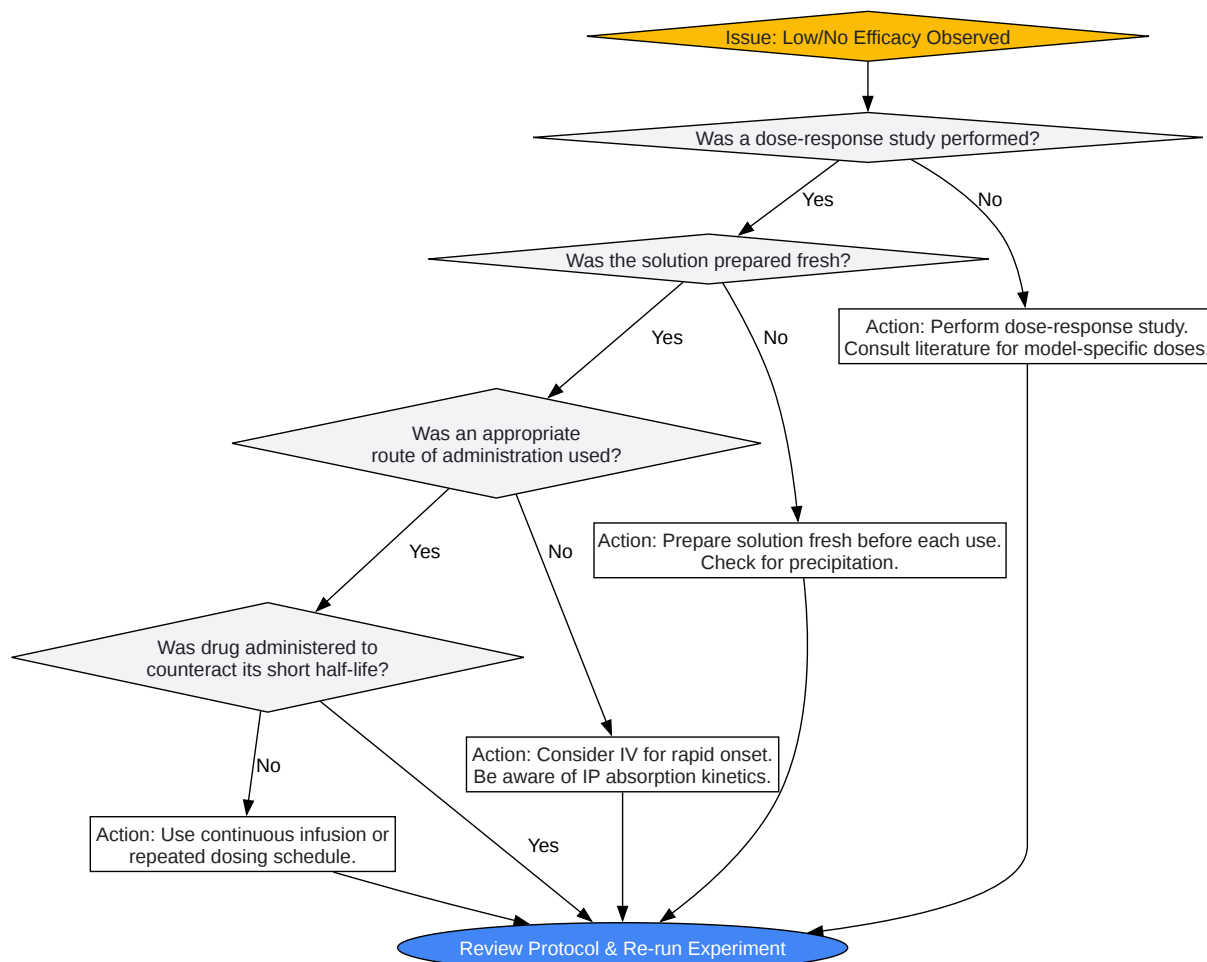
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Caption: Sivelestat inhibits Neutrophil Elastase, blocking multiple inflammatory pathways.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the typical steps for assessing the efficacy of Sivelestat in an animal model of acute inflammation.





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